4-Bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide
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Overview
Description
4-Bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide is a complex organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-Bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-4-fluoroaniline: Shares a similar halogenated aromatic structure.
4-Bromo-2-fluoro-6-nitrophenol: Contains similar halogen and nitro groups.
2-Bromo-6-fluoro-4-hydroxybenzoic acid: Another halogenated aromatic compound with a hydroxyl group.
Uniqueness
4-Bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide is unique due to the specific combination of halogen atoms and the hydroxybenzimidamide group.
Properties
Molecular Formula |
C7H5BrClFN2O |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrClFN2O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI Key |
ZCFXAWZBAODQPJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/N)Cl)Br |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)N)Cl)Br |
Origin of Product |
United States |
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